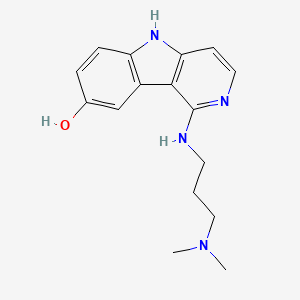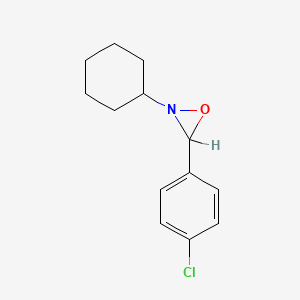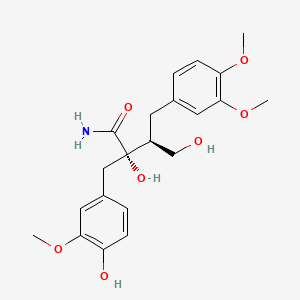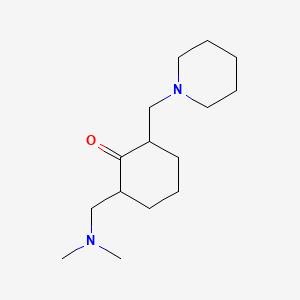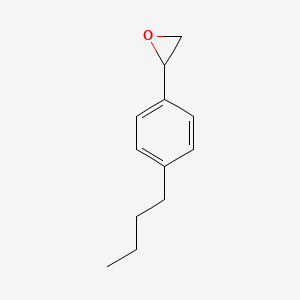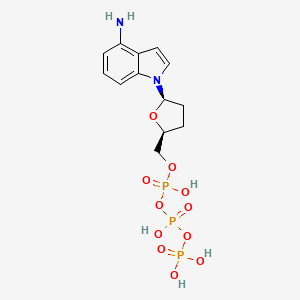
Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with the molecular formula C13H19N2O11P3. This compound is notable for its unique structure, which includes an indole moiety, a tetrahydrofuran ring, and a triphosphoric acid ester group. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran ring. The final step involves the esterification with triphosphoric acid under controlled conditions to ensure the correct stereochemistry (2S-cis).
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process is monitored to ensure high purity and yield, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its indole moiety.
Industry: Utilized in the development of novel materials and as a component in certain biochemical assays
Mechanism of Action
The mechanism of action of Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, influencing cellular pathways. The triphosphoric acid ester group may play a role in modulating the compound’s solubility and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Triphosphoric acid, P-((5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is unique due to its combination of an indole ring, a tetrahydrofuran ring, and a triphosphoric acid ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
132062-43-2 |
|---|---|
Molecular Formula |
C13H19N2O11P3 |
Molecular Weight |
472.22 g/mol |
IUPAC Name |
[[(2S,5R)-5-(4-aminoindol-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H19N2O11P3/c14-11-2-1-3-12-10(11)6-7-15(12)13-5-4-9(24-13)8-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-3,6-7,9,13H,4-5,8,14H2,(H,19,20)(H,21,22)(H2,16,17,18)/t9-,13+/m0/s1 |
InChI Key |
NETYDCGCPXCMEZ-TVQRCGJNSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CC=C32)N |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


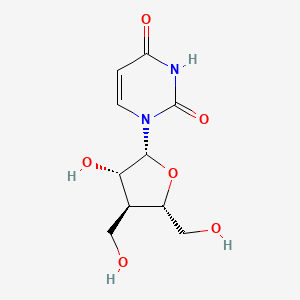

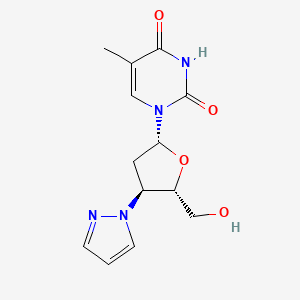


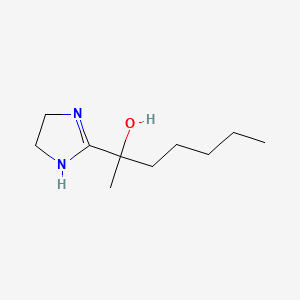
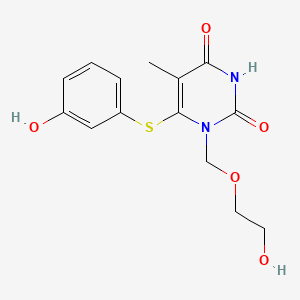
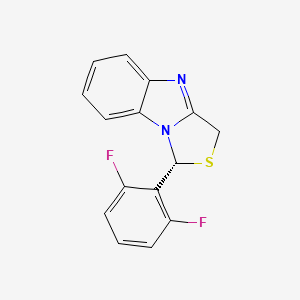
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
